[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-
Description
[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl- is a biphenyl derivative functionalized with a carbonyl chloride group at the 4-position and a heptyl (C₇H₁₅) alkyl chain at the 4'-position. This compound serves as a reactive intermediate in organic synthesis, particularly in the formation of amides, esters, and other acylated products. The heptyl chain enhances lipophilicity, making it valuable in pharmaceuticals and liquid crystal applications .
Properties
CAS No. |
58573-87-8 |
|---|---|
Molecular Formula |
C20H23ClO |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-(4-heptylphenyl)benzoyl chloride |
InChI |
InChI=1S/C20H23ClO/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(21)22/h8-15H,2-7H2,1H3 |
InChI Key |
WTVDKDFDBJREGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acid chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- can undergo nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products:
Substitution Reactions: Amides, esters, and thioesters.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Chemistry:
Liquid Crystals: [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- is used in the synthesis of liquid crystals for display technologies.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the development of new drugs due to its ability to form stable derivatives with biological activity.
Industry:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives depending on the nucleophile used. The biphenyl core provides stability and rigidity to the molecule, enhancing its reactivity and utility in different applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
[1,1'-Biphenyl]-4-carbonyl chloride (Parent Compound)
- Molecular Formula : C₁₃H₉ClO
- Molecular Weight : 216.66 g/mol
- Key Differences : Lacks the 4'-heptyl substituent.
- Applications : Widely used in drug synthesis for amide bond formation (e.g., proteasome inhibitors) .
- Reactivity : High due to the electrophilic carbonyl chloride group.
4'-Heptyl-[1,1'-biphenyl]-4-carbonitrile
- Molecular Formula : C₂₀H₂₃N
- Molecular Weight : 293.41 g/mol
- Key Differences : Nitrile (CN) replaces carbonyl chloride (COCl).
- Applications : Liquid crystals (e.g., 7CB) due to stable mesophase behavior .
- Reactivity : Lower than acyl chlorides; nitriles require harsher conditions for hydrolysis or reduction.
[1,1'-Biphenyl]-4-carboxamide, 4'-heptyl-
Alkyl Chain Length Variations
4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile
- Molecular Formula : C₁₈H₁₉N
- Molecular Weight : 249.35 g/mol
- Key Differences : Shorter pentyl (C₅H₁₁) chain vs. heptyl (C₇H₁₅).
- Physical Properties : Lower melting point (34°C) and boiling point (361.6°C) compared to heptyl derivatives due to reduced van der Waals interactions .
[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-
Substituent Electronic Effects
[1,1'-Biphenyl]-2-carbonyl chloride, 4-(trifluoromethyl)
- Molecular Formula : C₁₄H₈ClF₃O
- Molecular Weight : 296.66 g/mol
- Key Differences : Trifluoromethyl (CF₃) group at 4-position (electron-withdrawing) vs. heptyl (electron-donating).
- Reactivity : Reduced electrophilicity of COCl due to CF₃-induced electron withdrawal .
4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | MW (g/mol) | Functional Group | Alkyl Chain | Key Applications | Reactivity Notes |
|---|---|---|---|---|---|---|
| [1,1'-Biphenyl]-4-carbonyl chloride | C₁₃H₉ClO | 216.66 | COCl | None | Drug synthesis | High reactivity |
| 4'-Heptyl-[1,1'-biphenyl]-4-carbonyl chloride | C₂₀H₂₃ClO | 314.85 | COCl | C₇H₁₅ | Pharmaceuticals, LC* | Moderate, lipophilic |
| 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile | C₁₈H₁₉N | 249.35 | CN | C₅H₁₁ | Liquid crystals (LC) | Low, stable |
| [1,1'-Biphenyl]-4-carboxamide, 4'-heptyl- | C₂₀H₂₅NO | 299.42 | CONH₂ | C₇H₁₅ | Bioactive intermediates | Stable, low reactivity |
| 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile | C₁₄H₁₁NO | 209.24 | CN, OCH₃ | None | Photoactive materials | Conjugation-enhanced |
*LC: Liquid crystals
Research Findings
- Synthetic Utility: The 4'-heptyl substituent in [1,1'-Biphenyl]-4-carbonyl chloride improves solubility in nonpolar solvents, facilitating reactions in hydrophobic environments .
- Safety Profile : Similar to 4'-pentyl analogs, the heptyl derivative requires precautions against skin/eye irritation and inhalation risks .
- Drug Design : Heptyl chains enhance blood-brain barrier penetration in neuroactive compounds compared to shorter chains .
Biological Activity
[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl- is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.
Synthesis
The synthesis of [1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl- typically involves the acylation of biphenyl derivatives using appropriate reagents to introduce the carbonyl chloride functional group. Specific methodologies may vary based on the desired purity and yield.
Biological Activity Overview
The biological activity of [1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl- has been explored in various studies, focusing on its antibacterial and cytotoxic properties.
Antibacterial Activity
Research has indicated that biphenyl derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, compounds similar to [1,1'-Biphenyl]-4-carbonyl chloride have shown inhibition against Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values ranging from 125 to 500 μg/mL.
| Compound | Bacteria Tested | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 125 |
| Compound B | Pseudomonas aeruginosa | 250 |
| Compound C | Bacillus subtilis | 500 |
Cytotoxicity
In vitro studies have demonstrated that certain biphenyl derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The cytotoxicity is often measured using the MTT assay, where IC50 values are calculated.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 86 |
| PC-3 | 150 |
Structure-Activity Relationship (SAR)
The biological activity of [1,1'-Biphenyl]-4-carbonyl chloride is influenced by its structural features. Substituents on the biphenyl ring can significantly alter its potency and selectivity.
Key Findings:
- Hydrophobic Substituents: The presence of long hydrophobic chains such as heptyl enhances antibacterial activity.
- Electron Donating Groups: Substituents that donate electrons can increase the compound's reactivity towards bacterial enzymes.
Case Studies
Several case studies have documented the effects of [1,1'-Biphenyl]-4-carbonyl chloride in biological assays:
-
Antimicrobial Efficacy Study:
- Researchers tested a series of biphenyl derivatives against various microbial strains.
- Results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial properties.
-
Cytotoxicity Assessment:
- A study evaluated the cytotoxic effects of [1,1'-Biphenyl]-4-carbonyl chloride on multiple cancer cell lines.
- The results showed a dose-dependent response, with significant cell death observed at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
